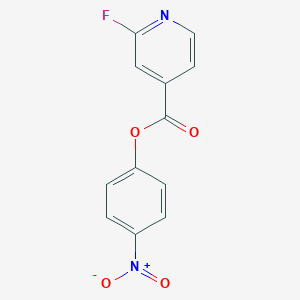

p-Nitrophenyl 2-fluoroisonicotinate

Description

p-Nitrophenyl 2-fluoroisonicotinate is a synthetic ester compound featuring a nitro-substituted phenyl group and a fluorinated isonicotinate moiety. These compounds are often utilized as substrates or intermediates in biochemical reactions due to the p-nitrophenyl group’s role as a leaving group, which facilitates hydrolysis or substitution reactions under mild conditions .

Properties

Molecular Formula |

C12H7FN2O4 |

|---|---|

Molecular Weight |

262.19 g/mol |

IUPAC Name |

(4-nitrophenyl) 2-fluoropyridine-4-carboxylate |

InChI |

InChI=1S/C12H7FN2O4/c13-11-7-8(5-6-14-11)12(16)19-10-3-1-9(2-4-10)15(17)18/h1-7H |

InChI Key |

WGVHLGLTQZVXRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=CC(=NC=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

p-Nitrophenyl Glycosides

p-Nitrophenyl glycosides (e.g., compounds 1–4 in ) share the p-nitrophenyl leaving group with the target compound. However, their core structures differ: glycosides feature sugar moieties, whereas p-nitrophenyl 2-fluoroisonicotinate contains an isonicotinate ester. Key comparisons include:

- Reactivity : The p-nitrophenyl group in glycosides enables efficient hydrolysis, with reaction kinetics similar to phenyl glycosides when the nitro group is absent . This suggests that the nitro group’s electronic effects dominate over structural variations in determining reactivity.

- Synthetic Challenges : Over-reduction during synthesis can lead to unintended byproducts (e.g., alcohol 1 in ), highlighting the need for controlled reaction conditions when working with nitro-substituted compounds .

Phenyl Glycosides

Phenyl glycosides (e.g., substrates 1 and 2 in ) lack the nitro group but exhibit comparable reaction kinetics to p-nitrophenyl glycosides.

Nitro-Substituted Aromatic Amines

Compounds like 2-nitro-1,4-phenylenediamine () share nitro functionalization but differ in core structure and application. These amines are typically used in dye synthesis or as biochemical reagents, whereas p-nitrophenyl esters are leveraged for their leaving group properties.

Data Tables

Table 1: Structural and Functional Comparison of Related Compounds

Table 2: Impact of Fluorine Substitution

Research Findings and Implications

- Kinetic Similarities : Phenyl glycosides achieve reaction kinetics comparable to p-nitrophenyl analogs despite structural differences, suggesting broad applicability of nitro-free systems in specific contexts .

- Synthetic Precision : Over-reduction risks during synthesis (e.g., alcohol formation) underscore the importance of optimizing reaction times and conditions for nitro-containing compounds .

- Commercial Relevance : Nitro-substituted compounds like 2-nitro-1,4-phenylenediamine are commercially available (e.g., Kanto Reagents), but their applications diverge from esters like the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.